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Compound of Interest

Compound Name: N-Allylmethylamine

Cat. No.: B1265532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior of N-
allylmethylamine and diallylamine, two monomers with significant potential in the

development of functional polymers for biomedical and industrial applications. This document

synthesizes available experimental data to offer an objective overview of their performance,

including polymerization kinetics, polymer properties, and detailed experimental protocols.

Introduction
N-Allylmethylamine and diallylamine are structurally related allyl monomers that can be

polymerized to produce polyamines with a wide range of applications, including gene delivery,

drug carriers, and water treatment. Their polymerization behavior, however, exhibits notable

differences primarily due to the number of allyl groups, which influences the polymerization

mechanism and the properties of the resulting polymers. Diallylamine, a divinyl monomer,

typically undergoes cyclopolymerization, leading to polymers containing cyclic repeating units.

N-Allylmethylamine, a monoallyl monomer, is expected to participate in polymerization

differently. A significant challenge in the polymerization of allylic monomers is the propensity for

degradative chain transfer, which can lead to the formation of oligomers or low molecular

weight polymers.[1] A common strategy to mitigate this is the polymerization of the protonated

forms of these amine monomers.[1][2][3]
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The following table summarizes the key performance metrics for the polymerization of N-
allylmethylamine and diallylamine based on available literature. It is important to note that the

data has been compiled from different sources and may have been obtained under varying

experimental conditions.

Parameter N-Allylmethylamine Diallylamine

Monomer Structure CH₂=CHCH₂NHCH₃ (CH₂=CHCH₂)₂NH

Polymerization Mechanism

Primarily radical polymerization

with potential for chain

transfer.

Radical cyclopolymerization.[4]

Typical Initiators

Azo-compounds (e.g., AIBN),

Peroxides (e.g., Benzoyl

Peroxide).

Azo-compounds, Peroxides,

Persulfates.[4]

Polymer Structure
Linear poly(N-

allylmethylamine).

Polydiallylamine with 5- and 6-

membered rings.[5]

Molecular Weight (Mw)
Data not readily available in

cited literature.

Can range from low oligomers

to >10,000 g/mol depending on

conditions. Protonation can

lead to higher Mw.[2][3]

Polymer Yield (%)
Dependent on reaction

conditions.

~60% under specific

conditions.[4]

Intrinsic Viscosity (dl/g)
Data not readily available in

cited literature.
0.15 dl/g.[4]

Experimental Protocols
Free Radical Polymerization of Diallylamine
This protocol is adapted from the work of Nagamalla, S. et al. (2015).[4]

Materials:

Diallylamine (monomer)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.tsijournals.com/articles/cyclopolymerization-of-diallylamine-and-its-condensation-with-carboxylic-drugs.pdf
https://www.tsijournals.com/articles/cyclopolymerization-of-diallylamine-and-its-condensation-with-carboxylic-drugs.pdf
https://www.researchgate.net/publication/263020489_The_cyclopolymerization_of_N-Allyl-N-methyl2-substituted_allylamines_The_structure_of_the_polymers_and_low_molecular_weight_products
https://www.researchgate.net/publication/226623768_Synthesis_of_high-molecular-weight_polyamine_by_radical_polymerization_ofNN-diallyl-N-methylamine
https://www.researchgate.net/publication/229461468_Synthesis_of_High-Molecular_Weight_Polymers_Based_on_NN-Diallyl-N-Methylamine
https://www.tsijournals.com/articles/cyclopolymerization-of-diallylamine-and-its-condensation-with-carboxylic-drugs.pdf
https://www.tsijournals.com/articles/cyclopolymerization-of-diallylamine-and-its-condensation-with-carboxylic-drugs.pdf
https://www.tsijournals.com/articles/cyclopolymerization-of-diallylamine-and-its-condensation-with-carboxylic-drugs.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dioxane (solvent)

Dibenzoyl peroxide (initiator)

Nitrogen gas

Ether

Procedure:

In a screw-capped polymerization bottle, dissolve 5 g of diallylamine in 20 mL of dioxane.

Add dibenzoyl peroxide as an initiator, corresponding to 0.05% of the monomer weight.

Flush the bottle with nitrogen for a few minutes to create an inert atmosphere.

Seal the bottle and place it in a water bath maintained at 90°C for 4 hours.

After the polymerization period, evaporate the solvent under vacuum.

Wash the resulting brown polymer three times with ether.

Dry the polymer in a vacuum oven at 50°C.

Proposed Protocol for Free Radical Polymerization of N-
Allylmethylamine Hydrochloride
As specific literature on the homopolymerization of N-allylmethylamine is not readily available,

this proposed protocol is adapted from a general procedure for the polymerization of allylamine

salts.

Materials:

N-Allylmethylamine

Hydrochloric acid (HCl)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/product/b1265532?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable water-soluble

azo initiator

Deionized water

Ethanol or acetone (for precipitation)

Nitrogen gas

Procedure:

Prepare the N-allylmethylamine hydrochloride salt by reacting N-allylmethylamine with an

equimolar amount of hydrochloric acid in an aqueous solution.

In a three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer,

dissolve the N-allylmethylamine hydrochloride in deionized water to achieve the desired

monomer concentration.

Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

Add the water-soluble azo initiator (e.g., V-50) to the reaction mixture. The initiator

concentration should be optimized for the desired molecular weight.

Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 50-

70°C) under a nitrogen atmosphere.

Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

Isolate the polymer by precipitation in a non-solvent such as ethanol or acetone.

Filter the precipitated polymer and dry it under vacuum.

Signaling Pathways and Experimental Workflows
General Free Radical Polymerization Workflow
The following diagram illustrates a typical workflow for the free radical polymerization of allyl

amines and subsequent polymer characterization.
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Caption: General workflow for polymer synthesis and characterization.

Cyclopolymerization Mechanism of Diallylamine
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The polymerization of diallylamine proceeds via a cyclopolymerization mechanism, which

involves intramolecular cyclization followed by intermolecular propagation. This results in a

polymer backbone containing five or six-membered rings.

Diallylamine Monomer Initiator Radical Attack Linear Radical
Initiation

Intramolecular Cyclization

5-membered Cyclic Radical

6-membered Cyclic Radical

Intermolecular Propagation with another monomer Polymer with Cyclic Units

Click to download full resolution via product page

Caption: Simplified mechanism of diallylamine cyclopolymerization.

Conclusion
Both N-allylmethylamine and diallylamine are valuable monomers for the synthesis of

functional polyamines. The choice between these monomers will depend on the desired

polymer architecture and properties. Diallylamine, through cyclopolymerization, offers a route to

polymers with cyclic structures in the backbone. A key consideration for both monomers is the

management of degradative chain transfer, with polymerization in their protonated forms

presenting a viable strategy for achieving higher molecular weight polymers. Further research

directly comparing the polymerization kinetics and resulting polymer properties under identical

conditions would be highly beneficial for guiding rational polymer design and application

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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